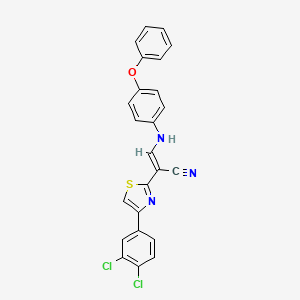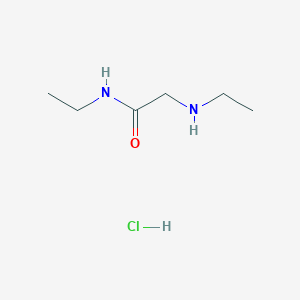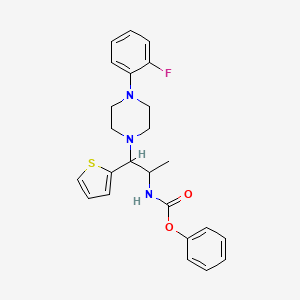
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study conducted by Kumar et al. (2017) involved the synthesis of compounds similar to the chemical . They synthesized a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities using behavioral tests in mice, showcasing potential pharmacological applications (J. Kumar et al., 2017).
Corrosion Inhibition in Acidic Medium
Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of related compounds as corrosion inhibitors. They studied the inhibition efficiency of synthesized compounds on the corrosion of mild steel in an acidic medium, indicating a possible application in materials science and engineering (P. Singaravelu et al., 2022).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis of amide derivatives containing elements structurally similar to the compound . These compounds were screened for antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (N. Patel et al., 2011).
Bioactive Compound Synthesis
Research by Hafez, Ahmed, and Haggag (2001) focused on synthesizing compounds from visnaginone, involving reactions with elements similar to the compound . This study could indicate potential applications in synthesizing bioactive compounds for pharmaceutical use (O. M. Abdel Hafez et al., 2001).
Molecular Interaction Studies
Shim et al. (2002) studied the molecular interaction of a compound structurally related to the chemical with cannabinoid receptors. Such research is crucial in understanding drug-receptor interactions and developing targeted therapies (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4.ClH/c1-11-9-12(16-22-11)15(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,13,19H,4-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTQRHFNEKUBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)
![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)


![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
![2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862281.png)
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)


